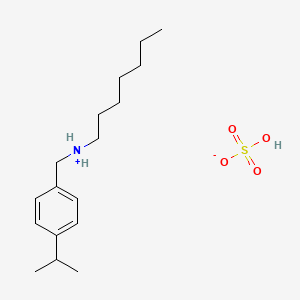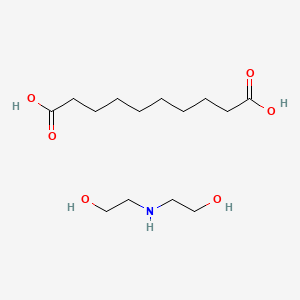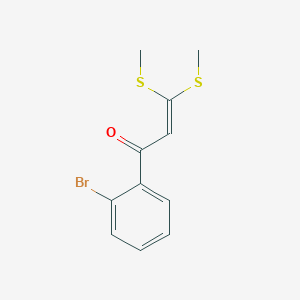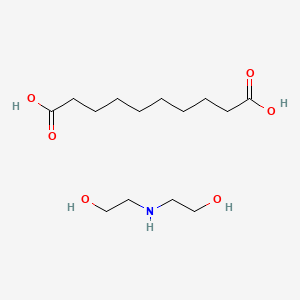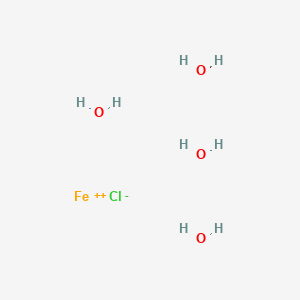
Iron(2+);chloride;tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+);chloride;tetrahydrate, also known as ferrous chloride tetrahydrate, is a chemical compound with the formula FeCl₂·4H₂O. It is a pale green solid that is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its reducing properties and its role as a precursor to other iron compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(2+);chloride;tetrahydrate can be synthesized by dissolving iron in hydrochloric acid, followed by crystallization from water. The reaction is as follows: [ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 ] The resulting ferrous chloride is then crystallized from water to obtain the tetrahydrate form .
Industrial Production Methods: In industrial settings, ferrous chloride is often produced as a byproduct of steel production. The waste hydrochloric acid from steel pickling processes reacts with iron to form ferrous chloride. This solution is then concentrated and crystallized to obtain the tetrahydrate form .
Types of Reactions:
Oxidation: this compound can be oxidized to iron(3+) chloride in the presence of oxidizing agents. [ \text{4FeCl}_2 + \text{O}_2 + 4\text{HCl} \rightarrow 4\text{FeCl}_3 + 2\text{H}_2\text{O} ]
Reduction: It acts as a reducing agent in various chemical reactions, reducing other compounds while itself being oxidized to iron(3+) chloride.
Substitution: It can undergo substitution reactions where the chloride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen gas, carbon monoxide.
Solvents: Water, methanol, and other polar solvents.
Major Products Formed:
Iron(3+) chloride (FeCl₃): Formed during oxidation reactions.
Iron complexes: Formed during substitution reactions with various ligands.
Wissenschaftliche Forschungsanwendungen
Iron(2+);chloride;tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in the synthesis of various iron complexes and as a precursor to other iron compounds.
Biology: Employed in studies related to iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron-deficiency anemia.
Industry: Utilized in wastewater treatment as a flocculating agent and in the dyeing industry as a mordant
Wirkmechanismus
The mechanism of action of iron(2+);chloride;tetrahydrate primarily involves its ability to donate electrons, making it an effective reducing agent. In biological systems, it participates in redox reactions, playing a crucial role in cellular respiration and oxygen transport. The compound interacts with various molecular targets, including enzymes and proteins involved in iron metabolism .
Vergleich Mit ähnlichen Verbindungen
Iron(3+) chloride (FeCl₃): A common oxidizing agent with different chemical properties.
Iron(2+) sulfate (FeSO₄): Another iron(2+) compound used in similar applications but with different solubility and reactivity.
Iron(2+) bromide (FeBr₂): Similar in structure but with bromide ions instead of chloride.
Uniqueness: Iron(2+);chloride;tetrahydrate is unique due to its high solubility in water and its ability to form stable tetrahydrate crystals. Its reducing properties and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
ClFeH8O4+ |
|---|---|
Molekulargewicht |
163.36 g/mol |
IUPAC-Name |
iron(2+);chloride;tetrahydrate |
InChI |
InChI=1S/ClH.Fe.4H2O/h1H;;4*1H2/q;+2;;;;/p-1 |
InChI-Schlüssel |
WTPDOLWWPWJHPI-UHFFFAOYSA-M |
Kanonische SMILES |
O.O.O.O.[Cl-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
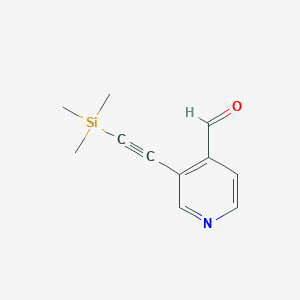
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)

